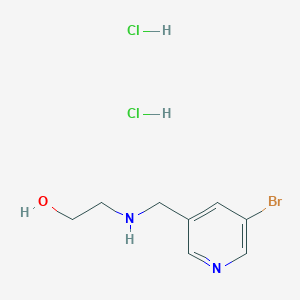
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C8H11BrN2O.2HCl and a molecular weight of 304.01 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride typically involves the reaction of 5-bromopyridine-3-carbaldehyde with 2-aminoethanol in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various chemical products.
作用机制
The mechanism of action of 2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-((5-Bromopyridin-3-yl)amino)ethan-1-ol
- 2-((3-Amino-5-bromopyridin-2-yl)oxy)ethan-1-ol
Uniqueness
2-(((5-Bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This makes it valuable for various research applications where other similar compounds may not be as effective .
生物活性
The compound 2-(((5-bromopyridin-3-yl)methyl)amino)ethan-1-ol dihydrochloride is a derivative of pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.
The molecular formula of this compound is C9H12BrCl2N3O, with a molecular weight of approximately 305.03 g/mol. The compound features a brominated pyridine ring, which is known to enhance biological activity in various contexts.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on pyridine derivatives reported that certain compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0039 |
| Compound B | Escherichia coli | 0.025 |
This suggests that the structural features of brominated pyridines may contribute to their effectiveness against pathogenic bacteria.
Antifungal Activity
In addition to antibacterial effects, the compound may also demonstrate antifungal activity. Similar pyridine-based compounds have shown effectiveness against fungal strains such as Candida albicans, with MIC values reported between 16.69 to 78.23 µM . This highlights the potential dual-action of such compounds in treating infections caused by both bacteria and fungi.
Anticancer Activity
The anticancer potential of this compound has been explored through its interactions with various cancer cell lines. Research indicates that related compounds can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression . For example, studies on pan-RAS inhibitors revealed selective lethality in mutant NRAS cancer cells, suggesting that brominated derivatives could similarly target specific oncogenic pathways .
Case Studies
A notable case study involved the synthesis and testing of various brominated pyridine derivatives, including this compound. The compound was evaluated for its cytotoxic effects on human cancer cell lines, revealing promising results in inhibiting cell proliferation at micromolar concentrations.
Table: Summary of Biological Activities
属性
IUPAC Name |
2-[(5-bromopyridin-3-yl)methylamino]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.2ClH/c9-8-3-7(5-11-6-8)4-10-1-2-12;;/h3,5-6,10,12H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQYDTTWTTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CNCCO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














